3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole
Overview
Description
3-phenyl-5-(1H-pyrazol-3-yl)isoxazole is an organic compound that belongs to the class of benzene and substituted derivatives. It is a small molecule with a molecular formula of C12H9N3O and a molecular weight of 211.219 Da . This compound is characterized by its aromatic heteromonocyclic structure, which includes a benzene ring, a pyrazole ring, and an isoxazole ring .
Preparation Methods
The synthesis of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for the preparation of 3,5-disubstituted pyrazoles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-phenyl-5-(1H-pyrazol-3-yl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-phenyl-5-(1H-pyrazol-3-yl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities . Additionally, this compound has applications in the industry, such as in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hematopoietic prostaglandin D synthase, an enzyme involved in the production of prostaglandins . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory prostaglandins. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
3-phenyl-5-(1H-pyrazol-3-yl)isoxazole can be compared with other similar compounds, such as 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical and biological properties. For example, the methyl group in 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole may influence its reactivity and pharmacological activity compared to this compound . Other similar compounds include various substituted pyrazoles and isoxazoles, which may exhibit unique properties based on their specific substituents .
Properties
IUPAC Name |
3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSSTOPJERVMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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